2-Fluoro-3-(methylthio)pyridine

Übersicht

Beschreibung

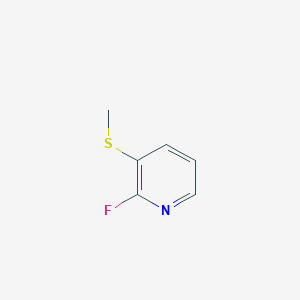

2-Fluoro-3-(methylthio)pyridine is an organic compound with the molecular formula C6H6FNS. It is a derivative of pyridine, where a fluorine atom is substituted at the second position and a methylthio group at the third position.

Wirkmechanismus

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, 2-Fluoro-3-(methylthio)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling reactions, this compound likely plays a role in the formation of new carbon–carbon bonds .

Pharmacokinetics

Some physical and chemical properties of the compound have been reported . For instance, it has a boiling point of 211.3±25.0 °C at 760 mmHg , and a density of 1.2±0.1 g/cm^3 . These properties may influence its bioavailability.

Result of Action

In the context of sm coupling reactions, this compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the compound’s boiling point . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-(methylthio)pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-(methylthio)pyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature to moderate heat.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of fluorinating agents and reaction conditions can be optimized to minimize by-products and ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-3-(methylthio)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to remove the fluorine atom or modify the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium, copper).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

Major Products:

- Substitution reactions yield various substituted pyridines.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions can lead to de-fluorinated or modified pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-3-(methylthio)pyridine has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-3-methylpyridine: Lacks the methylthio group, resulting in different chemical and biological properties.

3-Fluoro-2-(methylthio)pyridine: The positions of the fluorine and methylthio groups are swapped, leading to variations in reactivity and applications.

2-Chloro-3-(methylthio)pyridine: Chlorine is substituted for fluorine, affecting the compound’s electronic properties and reactivity.

Uniqueness: 2-Fluoro-3-(methylthio)pyridine is unique due to the synergistic effects of the fluorine and methylthio groups. The fluorine atom enhances the compound’s stability and binding affinity, while the methylthio group modulates its lipophilicity and metabolic profile. This combination makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

2-Fluoro-3-(methylthio)pyridine is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, interaction profiles, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C6H6FN and a molecular weight of 143.18 g/mol. The structure features a pyridine ring with a fluorine atom at the 2-position and a methylthio group at the 3-position, which significantly influence its reactivity and biological properties.

Mechanisms of Biological Activity

Enzyme Inhibition:

One of the primary mechanisms through which this compound exhibits biological activity is by acting as an inhibitor of certain enzymes. Notably, it has been identified as a CYP1A2 inhibitor , which suggests that it may interact with other drugs metabolized by this enzyme, thereby affecting their pharmacokinetics and efficacy.

Nucleophilic Aromatic Substitution:

The presence of the fluorine atom enhances the compound's reactivity in nucleophilic aromatic substitution (S_NAr) reactions. This property allows it to react with various nucleophiles, such as amines and thiols, under mild conditions, leading to high conversion rates. This reactivity is crucial for developing derivatives with enhanced biological activity.

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable building block in medicinal chemistry. Research has focused on modifying its structure to create novel pharmaceutical agents. For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and as inhibitors of specific kinases involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key similarities and differences:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Amino-5-(methylthio)pyridine | 0.50 | Contains an amino group instead of fluorine |

| 3-Fluoro-4-methylpyridine | 0.60 | Different substitution pattern on pyridine |

| 2-Fluoro-4-(methylthio)pyridine | 0.59 | Fluorine at position 2 but different methylthio position |

| 5-Methyl-2-thiophenepyridine | 0.59 | Contains a thiophene ring instead of pyridine |

This table highlights that while these compounds share structural similarities, the specific combination of functional groups in this compound contributes to its distinct reactivity and biological profile.

Case Studies and Research Findings

Several studies have demonstrated the biological efficacy of derivatives derived from this compound:

-

Inhibition Studies:

A study investigating the compound's inhibition properties found that specific derivatives exhibited significant inhibitory effects on p38α MAP kinase, which is implicated in inflammatory responses and cancer progression . -

Anticancer Activity:

Research has shown that modifications to the methylthio group can enhance the anticancer activity of derivatives, making them promising candidates for further development . -

Bioavailability Enhancements:

Fluorination strategies have been employed to improve the bioavailability of related compounds, indicating that similar approaches could be beneficial for enhancing the pharmacokinetic properties of this compound derivatives .

Eigenschaften

IUPAC Name |

2-fluoro-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNUFDODBXAZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.